
Boc-DL-Ala-DL-Ala-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ALA-ALA-PRO-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-proline, is a tripeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during peptide synthesis. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-ALA-PRO-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using the BOC group. The protected L-alanine (BOC-ALA-OH) is then coupled with another molecule of protected L-alanine (BOC-ALA-OH) to form BOC-ALA-ALA-OH. Finally, this dipeptide is coupled with protected L-proline (BOC-PRO-OH) to yield BOC-ALA-ALA-PRO-OH .
Industrial Production Methods
Industrial production of BOC-ALA-ALA-PRO-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial production include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Chemical Reactions Analysis
Types of Reactions
BOC-ALA-ALA-PRO-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of BOC-ALA-ALA-PRO-OH is primarily related to its role as a building block in peptide synthesis. The BOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using BOC-ALA-ALA-PRO-OH .
Comparison with Similar Compounds
Similar Compounds
BOC-ALA-ALA-OH: A dipeptide with similar properties but lacking the proline residue.
BOC-ALA-PRO-OH: A dipeptide containing alanine and proline, used in similar applications.
BOC-PRO-OH: A single amino acid with the BOC protecting group, used as a building block in peptide synthesis.
Uniqueness
BOC-ALA-ALA-PRO-OH is unique due to its specific sequence of amino acids (alanine-alanine-proline) and the presence of the BOC protecting group. This combination allows for the selective synthesis of peptides and proteins with specific properties and functions. The inclusion of proline in the sequence adds rigidity to the peptide chain, which can influence the overall structure and stability of the synthesized peptides .
Properties
IUPAC Name |
1-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
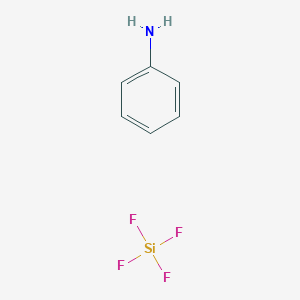
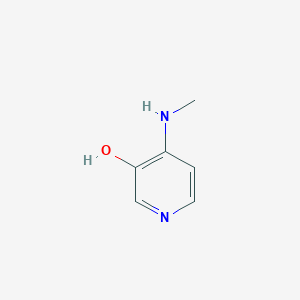
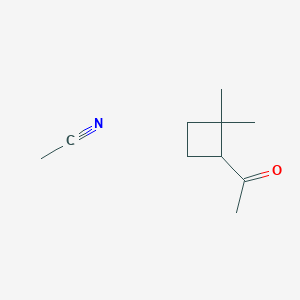

![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

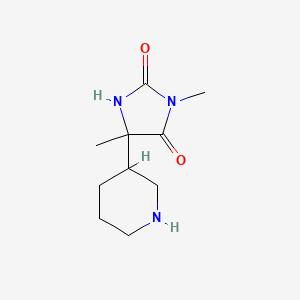
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)

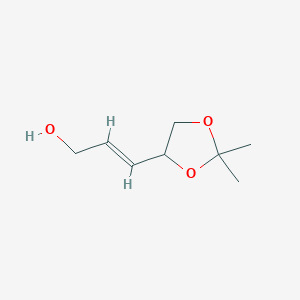
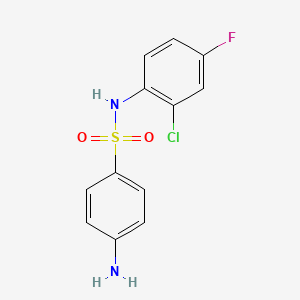
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
